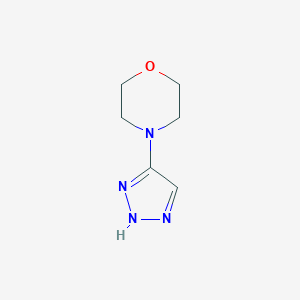
4-(1H-1,2,3-Triazol-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,3-Triazol-4-yl)morpholine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
The triazole ring system is well-known for its role in enhancing the pharmacological properties of compounds. 4-(1H-1,2,3-Triazol-4-yl)morpholine has been investigated for its potential as an antimicrobial agent , anticancer drug , and antiviral compound .
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum antimicrobial properties. Research has shown that this compound can inhibit various pathogens, making it a candidate for developing new antibiotics. For instance, triazole compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer effects. In a study focusing on the synthesis of triazole-containing morpholines, several derivatives exhibited potent cytotoxicity against human cancer cell lines (MCF-7, HeLa, A549). Notably, the introduction of the triazole moiety significantly enhanced the anticancer activity compared to non-triazole counterparts .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.01 | A549 |
| Control (5-fluorouracil) | 40.38 | A549 |
Antiviral Activity
Triazoles have also been linked to antiviral activity. The structure of this compound allows it to interact with viral proteins effectively. Some studies indicate that triazole derivatives can inhibit viral replication processes, suggesting potential therapeutic applications against viruses like HIV and influenza .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have shown that modifications at various positions of the morpholine and triazole rings can lead to enhanced biological activity.
Modifications and Their Effects
Research indicates that substituents on the triazole ring can dramatically influence binding affinity and selectivity towards biological targets. For example:
- Electron-withdrawing groups on the phenyl ring increase anticancer potency.
- Alkyl substitutions enhance solubility and bioavailability .
Pharmacological Insights
The pharmacokinetic properties of this compound derivatives are critical for their therapeutic application. Studies have shown that these compounds exhibit favorable absorption and distribution characteristics.
Drug Metabolism
Recent investigations into the interaction of triazole derivatives with drug metabolism pathways have identified them as potential inhibitors of key metabolic enzymes like CYP450 isoforms . This property could be exploited to modulate drug interactions and enhance therapeutic efficacy.
Material Science Applications
Beyond medicinal applications, this compound has found utility in material science:
Polymer Chemistry
Triazole-containing polymers exhibit unique thermal and mechanical properties due to the presence of the triazole moiety. These materials are being explored for applications in coatings and advanced materials due to their stability and resistance to degradation .
特性
CAS番号 |
109831-91-6 |
|---|---|
分子式 |
C6H10N4O |
分子量 |
154.17 g/mol |
IUPAC名 |
4-(2H-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9) |
InChIキー |
CULRPBPHNDSYGC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNN=C2 |
正規SMILES |
C1COCCN1C2=NNN=C2 |
同義語 |
Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















